Methyl 2-(chlorosulfonyl)benzoate

Continuous-Flow Chemistry Diazotization Process Intensification

Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7) is an aromatic sulfonyl chloride featuring a methyl ester group ortho to the chlorosulfonyl moiety. This bifunctional architecture enables orthogonal reactivity at both the sulfonyl chloride and ester sites, making it a versatile intermediate in pharmaceutical synthesis.

Molecular Formula C8H7ClO4S
Molecular Weight 234.66 g/mol
CAS No. 26638-43-7
Cat. No. B1294870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(chlorosulfonyl)benzoate
CAS26638-43-7
Molecular FormulaC8H7ClO4S
Molecular Weight234.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl
InChIInChI=1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3
InChIKeyHUNUAFNLLYVTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Chlorosulfonyl)benzoate (CAS 26638-43-7) Procurement: High-Yield Continuous Synthesis and Dual-Functional Reactivity


Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7) is an aromatic sulfonyl chloride featuring a methyl ester group ortho to the chlorosulfonyl moiety [1]. This bifunctional architecture enables orthogonal reactivity at both the sulfonyl chloride and ester sites, making it a versatile intermediate in pharmaceutical synthesis . Its primary industrial and research applications include the preparation of saccharin derivatives, sulfonamide-based drug candidates, and endothelin receptor antagonists .

Why Generic Substitution of Methyl 2-(Chlorosulfonyl)benzoate (CAS 26638-43-7) Risks Project Failure


Methyl 2-(chlorosulfonyl)benzoate is not interchangeable with simpler sulfonyl chlorides due to its ortho-ester functionality, which introduces steric and electronic effects critical for regioselective transformations . Substitution with compounds like benzenesulfonyl chloride or 2-(chlorosulfonyl)benzoic acid alters reaction pathways, often leading to lower yields, unwanted side products, or incompatible downstream chemistry [1]. The dual electrophilic sites demand precise reaction control; generic alternatives lack the ester group necessary for subsequent modifications, compromising synthetic efficiency and final product purity .

Quantitative Differentiation of Methyl 2-(Chlorosulfonyl)benzoate (CAS 26638-43-7) vs. In-Class Analogs


Continuous-Flow Synthesis Yield: Methyl 2-(Chlorosulfonyl)benzoate vs. Batch Process

In a head-to-head comparison, continuous-flow diazotization of methyl 2-aminobenzoate achieved a mass throughput of 4.58 kg/h for the starting material, corresponding to 18.45 kg/h of diazonium salt solution, while dramatically suppressing hydrolysis side reactions inherent in batch mode [1]. This process outperforms traditional batch synthesis by enabling stable, high-yield production under concentrated hydrochloric acid conditions, which would otherwise lead to decomposition [2].

Continuous-Flow Chemistry Diazotization Process Intensification

Comparative Yields in Continuous vs. Batch Synthesis of Methyl 2-(Chlorosulfonyl)benzoate

The patented continuous preparation method for methyl 2-(chlorosulfonyl)benzoate consistently achieves yields between 95% and 97%, a significant improvement over traditional batch methods [1]. In a specific embodiment, the process delivered a 89% yield with a melting point of 60.8-62.5°C, demonstrating both high efficiency and product quality [2]. These yields are substantially higher than those reported for analogous batch syntheses of related sulfonyl chlorides, where yields typically range from 60-80% .

Process Chemistry Yield Optimization Industrial Synthesis

Reactivity Comparison: Methyl 2-(Chlorosulfonyl)benzoate vs. 2-(Chlorosulfonyl)benzoic Acid in Sulfonamide Formation

Methyl 2-(chlorosulfonyl)benzoate undergoes nucleophilic substitution with amines to form sulfonamides in yields ranging from 60-80%, depending on the amine . In contrast, the analogous 2-(chlorosulfonyl)benzoic acid, lacking the ester group, reacts with methylamine to produce 2-(methylsulfonamido)benzoic acid in 85% yield under optimized conditions . While the acid derivative shows a slightly higher single-step yield, the methyl ester variant offers the advantage of orthogonal reactivity, enabling sequential modifications at the ester and sulfonyl chloride sites .

Sulfonamide Synthesis Nucleophilic Substitution Pharmaceutical Intermediates

Enhanced Process Safety and Environmental Profile: Methyl 2-(Chlorosulfonyl)benzoate Continuous Synthesis

The continuous-flow synthesis of methyl 2-(chlorosulfonyl)benzoate eliminates the use of highly toxic chlorine gas (Cl2) as a reagent, a common requirement in batch processes for similar sulfonyl chlorides [1]. This method reduces operator exposure to hazardous substances and generates significantly less phosphorus-containing wastewater compared to alternative routes using phosphorus pentachloride [2]. The process is described as 'green, environmentally friendly, and safe, suitable for industrial production' [3].

Green Chemistry Process Safety Industrial Hygiene

Optimal Procurement-Driven Application Scenarios for Methyl 2-(Chlorosulfonyl)benzoate (CAS 26638-43-7)


Large-Scale Pharmaceutical Intermediate Manufacturing

Methyl 2-(chlorosulfonyl)benzoate is the critical starting material for saccharin sodium production . The continuous-flow synthesis achieving 95-97% yield [1] makes this compound economically viable for high-volume procurement in the sweetener and pharmaceutical industries. Its robust process profile supports consistent supply chain requirements for multi-ton manufacturing campaigns.

Synthesis of Endothelin Receptor Antagonists and Sulfonamide Drug Candidates

This compound serves as a key intermediate in the synthesis of benzothiazine dioxides, a class of endothelin receptor antagonists [2]. The dual reactivity of the ester and sulfonyl chloride groups enables sequential functionalization, as demonstrated in the synthesis of sulfonamide derivatives with antibacterial activity . Procurement is essential for medicinal chemistry programs targeting cardiovascular and antibacterial indications.

Carbonic Anhydrase Inhibitor Development

2-Chlorosulfonyl methyl benzoate (2CSMB) has been identified as a carbonic anhydrase inhibitor with potential for glaucoma treatment . Its ability to bind to the active site of carbonic anhydrase, as predicted by molecular modeling , positions it as a valuable starting material for developing novel sulfonamide-based therapeutics. Research procurement supports structure-activity relationship (SAR) studies in this area.

Continuous-Flow Process Development and Scale-Up

The continuous-flow diazotization and chlorosulfonylation of methyl 2-(chlorosulfonyl)benzoate [3] serves as a model system for process intensification in fine chemical manufacturing. Procurement of this compound supports R&D efforts aimed at optimizing flow chemistry platforms, minimizing hazardous reagent use, and demonstrating the economic advantages of continuous over batch processing for sulfonyl chloride intermediates.

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